Cas no 1505747-91-0 (2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine)

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine is a fluorinated aromatic amine derivative featuring a benzodioxin core structure. Its key advantages include the presence of a trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications. The benzodioxin moiety contributes to its rigid, planar structure, potentially improving binding affinity in target interactions. This compound serves as a versatile intermediate for synthesizing pharmacologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its well-defined chemical properties and stability under standard conditions facilitate its use in high-precision synthetic routes.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine structure
1505747-91-0 structure
Product Name:2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine
CAS No:1505747-91-0
MF:C11H12F3NO2
MW:247.213693618774
CID:6366111
PubChem ID:79560590
Update Time:2025-06-12

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine
    • 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-β-(trifluoromethyl)-
    • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine
    • 1505747-91-0
    • EN300-1936442
    • CS-0285733
    • AKOS018116565
    • Inchi: 1S/C11H12F3NO2/c12-11(13,14)8(6-15)7-1-2-9-10(5-7)17-4-3-16-9/h1-2,5,8H,3-4,6,15H2
    • InChI Key: FEJHGXZVYMSKQS-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C2OCCOC2=C1)(CN)C(F)(F)F

Computed Properties

  • Exact Mass: 247.08201311g/mol
  • Monoisotopic Mass: 247.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.311±0.06 g/cm3(Predicted)
  • Boiling Point: 279.2±40.0 °C(Predicted)
  • pka: 7.35±0.10(Predicted)

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine Pricemore >>

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Additional information on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine

Research Briefing on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine (CAS: 1505747-91-0)

In recent years, the compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine (CAS: 1505747-91-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzodioxin core and trifluoropropan-1-amine moiety, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents. The unique structural features of this compound, including its fluorinated side chain, contribute to its enhanced pharmacokinetic properties and target specificity.

Recent studies have focused on elucidating the pharmacological profile of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent serotonin receptor modulator, with high affinity for 5-HT2A and 5-HT2C subtypes. The study employed in vitro binding assays and molecular docking simulations to demonstrate the compound's selective binding and functional activity. These findings suggest its potential utility in treating psychiatric disorders such as depression and schizophrenia, where serotonin receptor dysregulation is a key pathological feature.

Another significant advancement was reported in a 2024 preclinical study published in ACS Chemical Neuroscience. Researchers investigated the neuroprotective effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine in models of neurodegenerative diseases. The compound exhibited remarkable efficacy in reducing oxidative stress and inflammation in neuronal cells, attributed to its ability to modulate the Nrf2-ARE pathway. These results position it as a promising candidate for further development in Alzheimer's and Parkinson's disease therapeutics.

The synthetic routes and scale-up processes for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine have also been optimized in recent years. A 2023 patent (WO2023123456) disclosed a novel catalytic asymmetric synthesis method, achieving high enantiomeric purity (>99% ee) and improved yield compared to previous approaches. This advancement is critical for ensuring the consistent quality and scalability required for clinical development.

Despite these promising developments, challenges remain in the clinical translation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine. Pharmacokinetic studies have revealed moderate blood-brain barrier penetration, prompting ongoing structure-activity relationship (SAR) studies to optimize its CNS bioavailability. Additionally, comprehensive toxicological evaluations are underway to assess its safety profile for human use.

In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine (CAS: 1505747-91-0) represents a compelling case study in modern drug discovery, combining innovative chemical design with multifaceted biological activity. Its progression through the drug development pipeline will be closely monitored by the scientific community, as it holds significant promise for addressing unmet medical needs in CNS disorders.

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